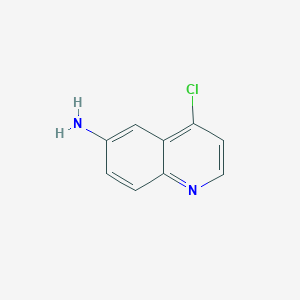

4-Chloroquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYZFZHXAYAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738919 | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085192-91-1 | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloroquinolin-6-amine chemical properties and structure

An In-depth Technical Guide to 4-Chloroquinolin-6-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position and a nucleophilic amino group at the C6 position, provides a dual-functional platform for extensive chemical modification. This guide offers a comprehensive exploration of the chemical properties, structural features, and a validated synthetic pathway for this compound. Furthermore, it delves into its critical applications as a foundational building block for novel therapeutic agents, particularly in the domain of oncology. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the utilization of this high-value chemical intermediate.

Physicochemical Properties and Structural Elucidation

The utility of this compound in synthetic chemistry is largely dictated by its inherent physicochemical properties and distinct structural architecture. The quinoline core, a bicyclic aromatic heterocycle, imparts a rigid, planar geometry, which is often advantageous for specific binding interactions with biological targets.

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing diverse side chains and pharmacophores.[1] Conversely, the amino group at the 6-position serves as a key handle for derivatization through reactions like acylation, alkylation, or diazotization, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1085192-91-1 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Appearance | Yellow solid (typical) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Structural Characterization: A Spectroscopic Perspective

While specific spectral data for this compound is not publicly aggregated, its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. A priori analysis suggests the following expected outcomes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would display distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The protons adjacent to the electron-withdrawing chlorine and the nitrogen heteroatom would be shifted downfield. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct carbon signals. The carbon atom bonded to the chlorine (C4) would be significantly deshielded. The carbons in the heterocyclic ring would also exhibit characteristic shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of principal functional groups. One would expect to see N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations characteristic of the quinoline aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.[5]

-

MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight (178.62). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[6][7]

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field in organic chemistry. For this compound, a robust and scalable synthesis can be designed starting from readily available precursors. The following protocol outlines a logical and field-proven approach, emphasizing the rationale behind procedural choices.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process involving the construction of the quinoline core followed by functional group interconversion. This approach allows for controlled introduction of the required substituents at the desired positions.

Caption: Figure 1: Proposed Synthesis Workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a multi-step pathway involving quinoline ring formation, nitration, and subsequent functional group manipulations.

Protocol:

-

Step 1: Synthesis of 4-Hydroxy-6-chloro-2-methylquinoline

-

Rationale: This step utilizes the Conrad-Limpach reaction, a reliable method for constructing the quinolin-4-one core. 4-chloroaniline is chosen as the starting material to install the C6-chloro substituent from the outset.

-

Procedure:

-

To a stirred solution of 4-chloroaniline (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add the resulting crude anilinocrotonate to a high-boiling point solvent like Dowtherm A and heat to 250-260 °C for 30 minutes to effect cyclization.

-

Cool the mixture, and the product will precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to yield 4-hydroxy-6-chloro-2-methylquinoline.

-

-

-

Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline

-

Rationale: The hydroxyl group at the 4-position must be converted to a chlorine atom. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation.

-

Procedure:

-

Carefully add 4-hydroxy-6-chloro-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.

-

Slowly warm the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4,6-dichloro-2-methylquinoline.

-

-

-

Step 3: Synthesis of 4,6-Dichloro-2-methyl-X-nitroquinoline

-

Rationale: A nitrating mixture (HNO₃/H₂SO₄) is used to introduce a nitro group onto the quinoline ring. The directing effects of the existing substituents will favor nitration on the benzene ring portion of the scaffold.

-

Procedure:

-

Dissolve 4,6-dichloro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for several hours.

-

Pour the reaction mixture onto ice, and the nitrated product will precipitate. Filter, wash with water until neutral, and dry.

-

-

-

Step 4: Synthesis of this compound (Final Product)

-

Rationale: A selective reduction of the nitro group to an amine is required. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Care must be taken to avoid dehalogenation of the C4-chloro group, which can be achieved by using specific catalysts or controlling reaction conditions.

-

Procedure:

-

Dissolve the nitrated precursor (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

-

-

Applications in Medicinal Chemistry and Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] this compound serves as an ideal starting point for creating novel therapeutics due to its pre-installed chloro and amino functionalities, which can be orthogonally functionalized.

Scaffold for Kinase Inhibitors

The quinoline core is an effective ATP mimetic, capable of binding to the ATP-binding site of various protein kinases.[9] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for drug development.[9] The 6-amino group of this compound can be elaborated with various side chains designed to interact with specific amino acid residues in the kinase domain, thereby imparting both potency and selectivity. The 4-chloro position is typically displaced by a nucleophilic group from another fragment to build the final inhibitor.[1][10]

Anticancer and Antimalarial Agents

Derivatives of 4-aminoquinolines, such as chloroquine, are historically famous as antimalarial drugs.[10] More recently, this class of compounds has been investigated for its anticancer properties.[11] The mechanism often involves the disruption of autophagy, a cellular process that cancer cells exploit to survive. The ability to synthesize a wide array of derivatives from this compound allows for the fine-tuning of properties to maximize anticancer efficacy while minimizing toxicity.[10]

Caption: Figure 2: Derivatization Strategy for Drug Discovery.

Safety, Handling, and Storage

As a chloro-amino aromatic compound, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chloroaniline and other chloroquinolines provide a reliable basis for hazard assessment.

-

Hazards: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[12][13] May cause skin and serious eye irritation.[14][15] May cause an allergic skin reaction.[16][17] Handle as a potential carcinogen.[12][13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[14][16] If dust is generated, a NIOSH-approved respirator is required.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[16]

Conclusion

This compound stands out as a high-potential building block in the synthesis of complex, biologically active molecules. Its defined structure and dual points for chemical modification offer chemists a reliable and versatile platform for drug discovery. The synthetic routes are based on established, scalable chemical principles, ensuring its accessibility for research and development. With its demonstrated relevance in the creation of kinase inhibitors and other targeted therapies, this compound is poised to remain a compound of significant interest to the scientific community for the foreseeable future.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1085192-91-1|this compound|BLD Pharm [bldpharm.com]

- 3. usbio.net [usbio.net]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

Synthesis of 4-Chloroquinolin-6-amine starting materials

An In-depth Technical Guide to the Synthesis of 4-Chloroquinolin-6-amine: Strategies, Methodologies, and Core Starting Materials

Authored by a Senior Application Scientist

Abstract: this compound is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique substitution pattern provides a versatile platform for the development of novel kinase inhibitors, antimalarials, and other bioactive molecules. This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, starting from commercially available precursors. We will delve into the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily obtainable starting materials. This process illuminates a practical and efficient forward synthesis.

Our retrosynthetic strategy for this compound (I) begins by disconnecting the C-N bond of the amino group, suggesting a late-stage reduction of a nitro group. This leads us to the key intermediate, 4-chloro-6-nitroquinoline (II). The chloro group at the 4-position is a classic functional group handle that can be introduced from a more stable 4-hydroxyquinoline precursor. This points to 4-hydroxy-6-nitroquinoline (III) as the next retrosynthetic intermediate. The quinoline core itself can be efficiently constructed using the well-established Gould-Jacobs reaction.[1][2][3] This powerful cyclization method utilizes a substituted aniline and a malonic ester derivative. In this case, the starting materials are p-nitroaniline (IV) and diethyl ethoxymethylenemalonate (V). Both of these starting materials are commercially available and relatively inexpensive, making this a cost-effective synthetic route.

Figure 1: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Guide

The forward synthesis of this compound is a three-step process that follows the logic of our retrosynthetic analysis. Each step is detailed below with a comprehensive experimental protocol.

Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][4] The reaction proceeds in two key stages: an initial Michael-type addition of the aniline to the electron-deficient alkene of the malonate, followed by a thermally induced intramolecular cyclization.

Figure 2: Workflow for the Gould-Jacobs reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

-

Initial Condensation: Heat the mixture to 120-130 °C for 2 hours. During this time, ethanol will be evolved as a byproduct.

-

Cyclization: Increase the temperature of the reaction mixture to 240-250 °C. A high-boiling point solvent such as diphenyl ether can be used to facilitate heat transfer and maintain a consistent temperature. Maintain this temperature for 30-60 minutes. The reaction mixture will gradually solidify as the product precipitates.

-

Workup: Allow the reaction mixture to cool to room temperature. Add diethyl ether to the solidified mass and break it up. Filter the solid product and wash thoroughly with diethyl ether to remove the high-boiling solvent.

-

Purification: The crude 4-hydroxy-6-nitroquinoline can be purified by recrystallization from glacial acetic acid or ethanol to yield a crystalline solid.

Step 2: Chlorination of 4-Hydroxy-6-nitroquinoline

The conversion of the 4-hydroxy group to a chloro group is a crucial step to introduce a reactive handle for further functionalization. This transformation is typically achieved by treating the 4-hydroxyquinoline with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-6-nitroquinoline (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A precipitate of the crude product will form. Filter the solid, wash it with water, and dry it under vacuum. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude 4-chloro-6-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Reduction of 4-Chloro-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to the corresponding amine. This is a common and well-understood transformation in organic chemistry.[7] Several reducing agents can be employed, with tin(II) chloride (SnCl₂) in the presence of a strong acid being a reliable and effective choice.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the solution of the nitro compound.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. The tin salts can be removed by filtration through a pad of celite before extraction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Data Summary

The following table provides a summary of the reagents, conditions, and typical yields for each step in the synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Conditions | Typical Yield |

| 1 | Gould-Jacobs Reaction | p-Nitroaniline, Diethyl ethoxymethylenemalonate | None (thermal) | 120-130 °C, then 240-250 °C | 70-85% |

| 2 | Chlorination | 4-Hydroxy-6-nitroquinoline | Phosphorus oxychloride (POCl₃) | Reflux (approx. 110 °C) | 80-90% |

| 3 | Nitro Reduction | 4-Chloro-6-nitroquinoline | Tin(II) chloride (SnCl₂), HCl | Room temperature to 60 °C | 75-90% |

Conclusion

The synthetic route to this compound outlined in this guide is a reliable and scalable method that utilizes well-established chemical transformations. The Gould-Jacobs reaction provides an efficient entry to the quinoline core, and the subsequent chlorination and nitro reduction steps are high-yielding and reproducible. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

The Unexplored Potential of the 4-Chloroquinolin-6-amine Scaffold: A Technical Guide to Its Synthesis and Biological Activities

Introduction: Beyond the Familiar Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Within this family, the 7-chloro-4-aminoquinoline core, famously embodied by the antimalarial drug chloroquine, has been the subject of exhaustive research for decades.[4][5] This intense focus, however, has left other isomeric scaffolds, such as the 4-chloroquinolin-6-amine framework, comparatively unexplored.

This technical guide serves as a deep dive into the latent potential of this compound derivatives. As researchers and drug development professionals, our objective is to illuminate the path for future investigations by providing a comprehensive overview of the synthesis, known biological activities, and logical extensions of potential therapeutic applications for this underrepresented scaffold. We will leverage the extensive knowledge of the closely related 7-chloro isomer to build a scientifically grounded narrative on the promise held by its 6-chloro counterpart.

Synthetic Strategies: Accessing the this compound Core

The primary and most established route to quinoline derivatives bearing a substituent at the 4-position is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor.[2] This strategy is highly efficient and versatile, allowing for the introduction of a wide array of amines and other nucleophiles at the C-4 position.

Core Synthesis Workflow

The synthesis of 4-amino or 4-aryl substituted 6-chloroquinolines generally follows a two-step process starting from a suitable aniline precursor, followed by the crucial nucleophilic substitution.

Caption: General synthetic workflow for 4-substituted-6-chloroquinolines.

Detailed Experimental Protocol: Synthesis of 4-Aryl-6-chloroquinoline Derivatives

This protocol is adapted from the synthesis of novel non-nucleoside anti-HBV agents, providing a concrete example of accessing the 6-chloroquinoline scaffold.[6]

Materials:

-

4,6-dichloroquinoline

-

Substituted arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4,6-dichloroquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-6-chloroquinoline derivative.

Trustworthiness of the Protocol: This protocol utilizes a standard Suzuki coupling reaction, a robust and well-documented method for forming carbon-carbon bonds. The specified reagents and conditions are standard for this type of transformation, ensuring high reproducibility. The purification by column chromatography is a standard and effective method for isolating the desired product.

Biological Activity of this compound Derivatives

While direct studies on this compound derivatives are limited, the available data on closely related scaffolds allow for a well-informed exploration of their potential biological activities.

Antiviral Activity: A Confirmed Therapeutic Avenue

A notable study has successfully synthesized and evaluated a series of 4-aryl-6-chloro-quinoline derivatives for their anti-hepatitis B virus (HBV) activity.[6] This provides the most direct evidence of a biological application for this specific scaffold.

Mechanism of Action: These compounds were evaluated for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg), as well as the replication of HBV DNA in HepG 2.2.15 cells.[6] Several compounds in the series demonstrated significant inhibition of HBV DNA replication, with IC50 values comparable to the positive control, tenofovir.[6]

Structure-Activity Relationship (SAR): The study revealed that the nature of the aryl substituent at the 4-position was critical for anti-HBV activity. Compounds with specific substitutions on the aryl ring showed enhanced potency and low cytotoxicity, resulting in high selectivity indices.[6]

| Compound Reference[6] | 4-Aryl Substituent | HBsAg Inhibition (%) | HBeAg Inhibition (%) | HBV DNA IC50 (µM) |

| 3 | 4-Fluorophenyl | 25.1 | 28.5 | 9.8 |

| 5 | 4-Chlorophenyl | 29.8 | 32.4 | 8.5 |

| 10 | 3,4-Dichlorophenyl | 35.2 | 38.9 | 4.4 |

| 17 | 4-Trifluoromethylphenyl | 31.5 | 34.1 | 7.2 |

| 20 | 2-Naphthyl | 33.6 | 36.8 | 5.6 |

| Tenofovir | N/A | 38.7 | 42.1 | 3.5 |

Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1434-1437.[6]

Anticancer Potential: A Logical Extension

The 4-aminoquinoline scaffold is extensively documented for its anticancer properties.[4][7][8] The well-known antimalarial drug chloroquine (a 7-chloro-4-aminoquinoline) has been repurposed and investigated in clinical trials as an anticancer agent.[4][8] It is therefore highly probable that this compound derivatives will exhibit similar cytotoxic activities against cancer cell lines.

Probable Mechanisms of Anticancer Action:

-

Kinase Inhibition: The quinoline core is a privileged scaffold for developing ATP-competitive kinase inhibitors.[9][10][11] It is plausible that this compound derivatives could target key kinases in cancer signaling pathways, such as EGFR, VEGFR, or members of the PI3K/Akt/mTOR pathway. The chlorine atom at the 6-position can enhance binding affinity within the ATP-binding pocket through halogen bonding.[10]

-

Autophagy Inhibition: A primary anticancer mechanism of chloroquine is the inhibition of autophagy by preventing the fusion of autophagosomes and lysosomes.[12] This leads to the accumulation of cellular waste and triggers apoptosis. This lysosomotropic behavior is a property of the 4-aminoquinoline core and is likely to be retained in the 6-chloro isomer.

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives are known to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, preventing their proliferation.[4]

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial and Antimalarial Activities: An Inherited Legacy

The 4-aminoquinoline core is synonymous with antimalarial activity.[5][13] The mechanism involves interfering with heme detoxification in the parasite's food vacuole.[13] While the 7-chloro substitution is considered optimal for antimalarial activity in chloroquine, the 6-chloro isomer may still retain significant antiplasmodial properties.[5]

Furthermore, various quinoline derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The evaluation of this compound derivatives against pathogenic microbes represents a promising area for investigation.

Conclusion and Future Directions

The this compound scaffold is a largely untapped resource in the vast field of medicinal chemistry. While direct research is sparse, the confirmed anti-HBV activity of its derivatives provides a solid foundation for further exploration.[6] By drawing logical and scientifically sound parallels with the extensively studied 7-chloro-4-aminoquinoline isomer, we can confidently predict a wide range of promising biological activities, particularly in the realms of oncology and infectious diseases.

This guide provides the necessary synthetic frameworks and mechanistic insights to empower researchers, scientists, and drug development professionals to unlock the full potential of this intriguing molecular architecture. Future efforts should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad panel of biological targets, including various cancer cell lines, kinases, viruses, bacteria, and parasites. Such endeavors are poised to yield novel therapeutic candidates and enrich our understanding of the versatile quinoline scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloroquinolin-6-amine and its Analogs

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. Within this structural class, 4-Chloroquinolin-6-amine and its derivatives have emerged as versatile pharmacophores with significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound and its analogs. We will delve into the molecular mechanisms of action, present supporting preclinical data, and provide detailed experimental protocols for target validation and compound characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic organic compounds that have long been recognized for their therapeutic properties. The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological macromolecules, including enzymes and receptors. The 4-aminoquinoline core, in particular, is a privileged scaffold found in numerous approved drugs, most notably the antimalarial agent chloroquine.[1][2] The versatility of the quinoline ring allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules, with the chloro and amino substituents providing handles for further chemical elaboration.[3]

Therapeutic Target I: Kinase Signaling Cascades in Oncology

The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Quinoline-based compounds have shown significant promise as kinase inhibitors, with several approved drugs targeting various kinases.[5][6] The 4-aminoquinoline scaffold can act as a hinge-binding motif, mimicking the adenine region of ATP to competitively inhibit kinase activity.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Progression

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival.[7][8] Its aberrant activation is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[9][10] Several 4-aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors, suggesting a potential role in modulating this pathway.[7][11]

While the precise mechanism of this compound on the PI3K/Akt/mTOR pathway is not fully elucidated, related 4-aminoquinolines are thought to exert their effects through multiple potential mechanisms. These include direct inhibition of PI3K or Akt isoforms, or indirect modulation of upstream regulators such as receptor tyrosine kinases (RTKs).[7] Chloroquine and its analogs are also known to induce autophagy, a cellular process that can have a complex, context-dependent role in cancer cell survival.[11] Inhibition of the late stage of autophagy by these compounds can lead to the accumulation of autophagosomes and ultimately trigger apoptotic cell death, particularly in combination with other anticancer agents.[11]

References

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - ACS Omega - Figshare [figshare.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 9. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloroquinolin-6-amine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents. Among its derivatives, 4-chloroquinolin-6-amine stands out as a particularly strategic starting point for drug discovery. It possesses two distinct and orthogonally reactive functional groups: a halide at the 4-position, primed for nucleophilic aromatic substitution, and an amine at the 6-position, ready for a host of derivatization reactions. This dual functionality allows for the systematic and expansive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a senior-level perspective on the synthesis of this core, its key chemical transformations, and its proven applications in designing targeted therapies, most notably kinase inhibitors and antimalarial agents.

The Strategic Value of the Quinoline Core

Quinoline-containing compounds have a rich history in pharmacology, from the natural antimalarial quinine to numerous FDA-approved drugs.[1] Their rigid, bicyclic aromatic structure provides a robust framework for presenting pharmacophoric elements in a well-defined spatial orientation, facilitating high-affinity interactions with biological targets. The 4-aminoquinoline substructure, in particular, is a validated pharmacophore for a range of activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects.[2] The this compound variant offers a significant synthetic advantage by providing two distinct points for diversification, enabling the generation of large compound libraries for high-throughput screening and subsequent lead optimization.[3]

Synthesis of the this compound Scaffold

The efficient construction of the core scaffold is paramount for any medicinal chemistry program. A common and reliable method proceeds from a substituted aniline, involving a cyclization to form the quinoline ring, followed by chlorination and reduction steps.

Experimental Protocol: Multi-step Synthesis of this compound

This protocol outlines a typical laboratory-scale synthesis.

Step 1: Cyclization (Gould-Jacobs Reaction)

-

Rationale: This step constructs the quinoline-4-one ring system.

-

Procedure:

-

To a flask containing 4-nitroaniline (1.0 eq), add diethyl(ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 120-130°C for 2 hours. The intermediate aniline-adduct will form.

-

Cool the reaction slightly and add it portion-wise to a pre-heated high-boiling point solvent like diphenyl ether at 240-250°C.

-

Maintain the temperature for 30-60 minutes to effect cyclization.

-

Cool the mixture and add hexane to precipitate the product, ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Filter and wash the solid.

-

Hydrolyze the ester and effect decarboxylation by heating in aqueous sodium hydroxide, followed by acidic workup to yield 4-hydroxy-6-nitroquinoline.

-

Step 2: Chlorination

-

Rationale: The hydroxyl group at the 4-position is converted to a chloro group, a key reactive handle.

-

Procedure:

-

Suspend 4-hydroxy-6-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-chloro-6-nitroquinoline.

-

Step 3: Reduction

-

Rationale: The nitro group is reduced to the primary amine, providing the second site for derivatization.

-

Procedure:

-

Suspend 4-chloro-6-nitroquinoline (1.0 eq) in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or iron powder.

-

Heat the mixture to 70-80°C for 2-4 hours.

-

Upon reaction completion, cool the mixture and make it basic with aqueous sodium hydroxide or sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroquinolin-6-amine for Pharmaceutical Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloroquinolin-6-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the core solubility and stability characteristics of this molecule. By leveraging field-proven methodologies and drawing parallels with structurally similar compounds, this guide offers both practical experimental protocols and a robust predictive framework to anticipate the behavior of this compound in a drug development setting.

Introduction: The Role of this compound in Medicinal Chemistry

This compound belongs to the quinoline class of compounds, a scaffold of significant interest in drug discovery due to its prevalence in a wide range of therapeutic agents. Its structural alerts—a chlorinated quinoline ring and an amino group—confer specific chemical properties that are pivotal for its use as a building block in synthesizing more complex molecules. Understanding its solubility and stability is not merely a perfunctory step but a foundational requirement for efficient process development, formulation design, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). Poor solubility can impede reaction kinetics and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

This guide will systematically explore these two key attributes, providing both theoretical grounding and actionable experimental protocols.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its biological activity and formulation feasibility. This compound, with its aromatic rings and a basic amino group, is expected to exhibit pH-dependent aqueous solubility and variable solubility in organic solvents.

Predicted Solubility Characteristics

Direct experimental solubility data for this compound is not extensively published. However, by examining closely related analogues like chloroquine and the synthetic precursor 4,7-dichloroquinoline, we can establish a reliable predictive model for its behavior.

-

Aqueous Solubility : The presence of the basic amino group (pKa predicted to be in the range of 4-5) suggests that the solubility of this compound in aqueous media will be significantly influenced by pH. In acidic conditions (pH < pKa), the amine will be protonated, forming a more soluble salt. Conversely, at neutral and basic pH, the compound will exist predominantly as the less soluble free base. Chloroquine diphosphate, a salt form, is freely soluble in water, underscoring this principle.[1][2][3][4][5][6][7][8]

-

Organic Solubility : Based on data from 4,7-dichloroquinoline and chloroquine, this compound is expected to have good solubility in polar aprotic solvents like Dimethylformamide (DMF) and moderate solubility in alcohols like ethanol and methanol. Its solubility is likely to be lower in non-polar solvents such as toluene.[1][3][4][9][]

The following table provides expected solubility trends for this compound based on data from analogous compounds.

| Solvent | Predicted Solubility of this compound | Rationale (Based on Analogues) |

| Water (pH 2) | High | Protonation of the amino group forms a soluble salt. |

| Water (pH 7.4) | Low to Moderate | Exists predominantly as the less soluble free base. |

| Methanol | Moderate | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Moderate | Similar to methanol.[] |

| Isopropanol | Low to Moderate | Lower polarity than methanol and ethanol. |

| Acetonitrile | Low | Polar aprotic, but may be a poorer solvent than DMF. |

| Acetone | Moderate | Polar aprotic solvent. |

| Dichloromethane | Moderate to High | Good solvent for many organic compounds. |

| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent. |

| Toluene | Low | Non-polar solvent. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, two standard methodologies are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.

This method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer : Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Analysis : Determine the solubility limit by nephelometry (light scattering) or by UV-Vis spectroscopy after filtration to remove precipitated compound.

This is the gold-standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, etc.).

-

Equilibration : Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant.

-

Quantification : Dilute the supernatant and quantify the concentration of dissolved this compound using a validated HPLC method.

Stability Profile of this compound

Assessing the intrinsic stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, provide a systematic approach to this evaluation.

Predicted Degradation Pathways

Based on the chemical structure and data from related quinoline compounds, particularly chloroquine, the following degradation pathways are anticipated for this compound:

-

Hydrolysis : The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 4-hydroxyquinolin-6-amine.

-

Oxidation : The electron-rich aromatic ring system and the primary amine are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

-

Photodegradation : Quinolines are known to be photosensitive. Exposure to UV light can induce degradation, with a primary pathway for chloroquine being the cleavage of the C-Cl bond.[11][12] This is a highly probable degradation route for this compound as well.[11][12]

-

Thermal Degradation : While generally stable at ambient temperatures, elevated temperatures could promote degradation, potentially through polymerization or complex decomposition pathways.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be performed on a single batch of this compound to identify potential degradants and to develop a stability-indicating analytical method.

Methodology:

-

Solution Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions : Expose the solutions to the following stress conditions:

-

Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis : Water at 60°C for 24 hours.

-

Oxidation : 3% H₂O₂ at room temperature for 24 hours.

-

Photostability : Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Thermal Stress : Heat the solid material at 80°C for 48 hours.

-

-

Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.

-

Peak Purity and Mass Balance : For the HPLC method, assess peak purity using a photodiode array (PDA) detector and calculate mass balance to account for all the material.

Development of a Stability-Indicating HPLC Method

A crucial outcome of the forced degradation study is the development of a validated HPLC method capable of separating the intact this compound from all its potential degradation products and process-related impurities.

Typical HPLC Method Parameters:

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (a PDA detector is highly recommended for peak purity analysis).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary and Recommendations

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this molecule is sparse, a robust predictive analysis based on structurally similar compounds like chloroquine offers valuable initial insights.

Key Recommendations for Researchers:

-

Prioritize Experimental Verification : The predictive data presented herein should be confirmed through rigorous experimental work using the outlined protocols.

-

pH is a Critical Parameter : Due to the basicity of the amino group, pH will be a critical factor in both solubility and stability. This should be a primary focus of investigation.

-

Develop a Robust Analytical Method : A validated stability-indicating HPLC method is essential for accurate quantification in both solubility and stability studies.

-

Handle with Care : Given the likelihood of photosensitivity, this compound and its solutions should be protected from light. Standard laboratory storage conditions (refrigerated or frozen, in well-sealed containers) are recommended to ensure long-term stability.

By following the methodologies and considering the predictive insights provided in this guide, researchers can confidently characterize the physicochemical properties of this compound, thereby accelerating its journey through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scent.vn [scent.vn]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]

- 11. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. malariaworld.org [malariaworld.org]

Introduction: The Strategic Importance of 4-Chloroquinolin-6-amine in Modern Drug Discovery

An In-depth Technical Guide to 4-Chloroquinolin-6-amine: Commercial Availability, Synthesis, and Applications for Researchers

This compound (CAS No. 1085192-91-1) is a heterocyclic aromatic amine that has emerged as a pivotal building block in medicinal chemistry and drug development.[1] Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, most notably the 4-aminoquinoline class of antimalarial drugs like Chloroquine.[2][3] The strategic placement of a reactive chlorine atom at the 4-position and an amino group at the 6-position provides synthetic chemists with two distinct functional handles for molecular elaboration. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains, while the amino group serves as a versatile point for derivatization.[4][5] This dual functionality makes this compound an exceptionally valuable intermediate for constructing complex molecules, particularly in the targeted synthesis of kinase inhibitors for cancer therapy and novel agents for neurodegenerative diseases.[1][6] This guide offers a comprehensive overview of its commercial availability, synthesis, characterization, and applications for professionals in the field.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically for research and development purposes. Procurement considerations should include purity, available quantities, and appropriate storage conditions to ensure material integrity.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Purity/Grade | Available Quantities | Storage Conditions |

| Sigma-Aldrich | 1085192-91-1 | C₉H₇ClN₂ | Not specified | 100 mg, 250 mg, 1 g | Not specified |

| BLD Pharm | 1085192-91-1[7] | C₉H₇ClN₂[7] | ≥95% (typical) | Custom | Keep in dark place, inert atmosphere, 2-8°C[7] |

| United States Biological | 1085192-91-1[8] | C₉H₇ClN₂[8] | Highly Purified | 25 mg, 50 mg[8] | Store at -20°C[8] |

| Achmem | 1085192-91-1[9] | C₉H₇ClN₂[9] | Not specified | Custom | Keep in dark place, inert atmosphere, 2-8°C[9] |

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis (COA).

Synthetic Strategies: A Field-Proven Perspective

A plausible approach involves the cyclization of an appropriate aniline derivative, followed by chlorination and functional group manipulation.

Proposed Synthetic Workflow

The following protocol is a representative, multi-step synthesis designed to be self-validating by incorporating standard purification and characterization checkpoints.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Chloro-6-nitroquinoline (Intermediate)

This protocol details the critical chlorination step, a common transformation in quinoline chemistry.[11]

-

Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Carefully charge the flask with 4-hydroxy-6-nitroquinoline (1.0 eq).

-

Reaction Setup: Slowly add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask at room temperature with stirring.

-

Expert Insight: POCl₃ serves as both the chlorinating agent and the solvent. Using a significant excess ensures the reaction goes to completion. The reaction is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.

-

-

Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC is a critical checkpoint. A sample of the reaction mixture is quenched in ice water, extracted with ethyl acetate, and spotted against the starting material. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until pH 7-8 is reached. The crude product often precipitates as a solid. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-chloro-6-nitroquinoline.

The final step involves the reduction of the nitro group to an amine using standard conditions, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential for its use in subsequent research. A multi-technique approach ensures a comprehensive characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1085192-91-1|this compound|BLD Pharm [bldpharm.com]

- 8. usbio.net [usbio.net]

- 9. achmem.com [achmem.com]

- 10. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis and Utility of 4-Chloroquinolin-6-amine for Anticancer Drug Development

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. 4-Chloroquinolin-6-amine is a pivotal intermediate, providing a reactive handle for the synthesis of diverse compound libraries aimed at anticancer drug discovery. This guide provides a detailed, field-proven protocol for the synthesis of this compound via the chlorination of 6-amino-4-hydroxyquinoline. It further outlines the rationale for its use in oncology research, supported by established mechanisms of action of its derivatives, and provides comprehensive safety and characterization data.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in drug development, with numerous derivatives exhibiting potent biological activities, including antimicrobial, antimalarial, and anticancer effects.[1][2] In oncology, quinoline-based compounds have been shown to exert their effects through various mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs), disruption of DNA synthesis, and induction of apoptosis (programmed cell death).[3]

This compound serves as a critical building block in this field. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains.[4] The amine group at the 6-position offers an additional site for modification or can play a crucial role in the pharmacophore for target binding. This dual functionality makes it an exceptionally versatile precursor for creating novel anticancer agents. Derivatives have shown particular promise against breast cancer cell lines, highlighting the potential of this molecular framework.[1][2]

Synthesis Protocol: this compound

The synthesis of this compound is most effectively achieved through the dehydroxy-chlorination of its precursor, 6-amino-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-aminoquinolin-4(1H)-one). This transformation is reliably carried out using phosphorus oxychloride (POCl₃), a powerful chlorinating agent for heteroaromatic hydroxyl groups.[5][6][7]

Overall Reaction Scheme

Caption: Synthesis of this compound via chlorination.

Materials and Reagents

| Reagent/Material | CAS Number | Recommended Grade | Supplier Example |

| 6-Amino-4-hydroxyquinoline | 6950-51-2 | >97% | Varies |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | >99%, Reagent Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade, Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade (for solution) | Varies |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | Varies |

| Silica Gel | 63231-67-4 | 60 Å, 230-400 mesh | Varies |

| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), ice bath, separatory funnel, rotary evaporator. | N/A | Standard Laboratory Glassware | Varies |

Step-by-Step Synthesis Procedure

CAUTION: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Reaction Setup:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Fit the central neck with a reflux condenser, also under an inert atmosphere. Seal the side neck with a rubber septum.

-

-

Addition of Reagents:

-

To the flask, add 6-amino-4-hydroxyquinoline (e.g., 5.0 g, 31.2 mmol).

-

Through the septum via syringe, slowly and carefully add phosphorus oxychloride (POCl₃) (e.g., 30 mL, 323 mmol). Causality Note: POCl₃ serves as both the chlorinating reagent and the solvent. A large excess ensures the reaction goes to completion. The addition should be slow as the initial reaction can be exothermic.[8]

-

-

Reaction Conditions:

-

Once the addition is complete, slowly heat the reaction mixture to 100-110 °C using a heating mantle.

-

Maintain this temperature with vigorous stirring for 4-6 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:Methanol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the flask to room temperature.

-

Critical Step: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (~300-400 g) with stirring. This step quenches the excess POCl₃ and is highly exothermic. Perform this in an efficient fume hood.

-

The acidic solution is then slowly neutralized by the portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates as a solid during neutralization.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic layers in a separatory funnel, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield pure this compound as a solid.

-

Characterization of this compound

-

Appearance: Off-white to light yellow solid.

-

Molecular Formula: C₉H₇ClN₂

-

Molecular Weight: 178.62 g/mol [9]

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include distinct aromatic protons on the quinoline core and a broad singlet for the -NH₂ protons. The chemical shifts will be characteristic of the substituted quinoline structure.

-

¹³C NMR (100 MHz, DMSO-d₆): Will show 9 distinct carbon signals corresponding to the quinoline ring system.

-

Mass Spectrometry (ESI+): Expected m/z = 179.03 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).

Safety and Handling Precautions

Working with the reagents in this protocol requires strict adherence to safety standards.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood.[10] Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. Ensure an eyewash station and safety shower are immediately accessible.[5]

-

4-Chloroquinoline Derivatives: These compounds are irritants and may be harmful if ingested or absorbed through the skin.[11] Avoid creating dust.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses or goggles, and nitrile gloves are mandatory at all times.

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Application in Anticancer Agent Design

This compound is a launchpad for synthesizing compounds that target key cancer pathways. The primary strategy involves the nucleophilic substitution of the C4-chloride with various amine-containing side chains.[1][4]

Mechanism of Action of Derivatives

Derivatives of this scaffold have been shown to act on multiple fronts:

-

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as those in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and metastasis.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. Studies on related molecules show they can cause cell cycle arrest and initiate apoptosis, key mechanisms for cytotoxic agents.[2]

-

Inhibition of Nucleic Acid Synthesis: Some 4-aminoquinoline derivatives interfere with DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

The development of new anticancer agents often involves creating a library of compounds by reacting this compound with different amines and testing their cytotoxic activity against various cancer cell lines. This structure-activity relationship (SAR) study helps identify the most potent and selective drug candidates for further development.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Chloroquinolin-4-amine | C9H7ClN2 | CID 601400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinolin-6-amine for Pharmaceutical Scaffolding

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Chloroquinolin-6-amine. Quinoline derivatives, particularly those substituted at the 4- and 6-positions, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Suzuki coupling offers a powerful and versatile method for C-C bond formation, enabling the synthesis of diverse libraries of 4-aryl-quinolin-6-amines.[4][5] This document addresses the specific challenges associated with this substrate, including the relative inertness of the aryl chloride and potential catalyst inhibition by the free amine. We present an optimized, field-proven protocol, a detailed mechanistic explanation, parameter optimization guidelines, and a troubleshooting manual tailored for researchers in synthetic organic chemistry and drug development.

Introduction: The Strategic Importance of 4-Aryl-6-Aminoquinolines

The quinoline ring system is a cornerstone in drug discovery, present in a wide array of natural products and synthetic compounds with significant biological activity.[2][6] Specifically, the 4-aminoquinoline scaffold is central to antimalarial drugs like Chloroquine and has been extensively explored for anticancer, antiviral, and anti-inflammatory applications.[3][7][8] The introduction of an aryl group at the 4-position via Suzuki-Miyaura coupling dramatically expands the chemical space available for structure-activity relationship (SAR) studies. This transformation allows for the precise installation of diverse aromatic and heteroaromatic moieties, profoundly influencing the compound's steric and electronic properties and its interaction with biological targets.[5][9]

The Suzuki-Miyaura reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[10] However, the successful coupling of this compound presents distinct challenges that require a carefully optimized approach.

Reaction Principles & Mechanistic Insights

The primary hurdles in the Suzuki coupling of this compound are twofold:

-

Aryl Chloride Activation: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[11][12] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[11]

-

Catalyst Inhibition: The presence of two nitrogen atoms—the quinoline ring nitrogen and the 6-amino group—can lead to catalyst inhibition or poisoning. These basic sites can coordinate to the palladium center, sequestering the active catalyst and impeding the catalytic cycle.[13]

To overcome these challenges, a highly active and robust catalytic system is required, typically employing bulky, electron-rich phosphine ligands.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[12][14]

-

Step A: Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands (L), inserts into the C-Cl bond of this compound. This is the rate-determining step for aryl chlorides and requires a highly active, electron-rich palladium center to proceed efficiently.[12]

-

Step B: Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species (-B(OH)₃⁻).[15][16] This species then transfers its organic group (Ar') to the Pd(II) center, displacing the halide.